5-Bromo-4-(diethoxymethyl)-2-methoxypyridine
CAS No.: 2635937-11-8
Cat. No.: VC11639860
Molecular Formula: C11H16BrNO3
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2635937-11-8 |
|---|---|
| Molecular Formula | C11H16BrNO3 |
| Molecular Weight | 290.15 g/mol |
| IUPAC Name | 5-bromo-4-(diethoxymethyl)-2-methoxypyridine |
| Standard InChI | InChI=1S/C11H16BrNO3/c1-4-15-11(16-5-2)8-6-10(14-3)13-7-9(8)12/h6-7,11H,4-5H2,1-3H3 |
| Standard InChI Key | JYGASBCTTVZFDL-UHFFFAOYSA-N |
| SMILES | CCOC(C1=CC(=NC=C1Br)OC)OCC |
| Canonical SMILES | CCOC(C1=CC(=NC=C1Br)OC)OCC |
Introduction
Chemical and Structural Properties
Molecular Characterization
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine features a pyridine ring substituted at the 2-, 4-, and 5-positions. Key structural attributes include:
| Property | Value |
|---|---|
| CAS No. | 2635937-11-8 |
| IUPAC Name | 5-bromo-4-(diethoxymethyl)-2-methoxypyridine |
| Molecular Formula | |
| Molecular Weight | 290.15 g/mol |
| SMILES | CCOC(C1=CC(=NC=C1Br)OC)OCC |
| InChI Key | JYGASBCTTVZFDL-UHFFFAOYSA-N |
The diethoxymethyl group at the 4-position enhances steric bulk and modulates electronic properties, while the methoxy group at the 2-position influences reactivity in substitution reactions.
Spectroscopic Data
While experimental NMR or IR data for this specific compound is scarce, analogous pyridine derivatives exhibit characteristic signals:
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-NMR: Methoxy protons resonate near 3.8–4.0 ppm, while diethoxymethyl protons appear as multiplets between 1.2–1.4 ppm (CH) and 3.5–3.7 ppm (CH) .
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-NMR: The pyridine carbons are typically observed between 120–160 ppm, with the quaternary carbon of the diethoxymethyl group near 100–110 ppm .
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of 5-bromo-4-(diethoxymethyl)-2-methoxypyridine likely proceeds via functionalization of a pyridine precursor. A plausible route involves:
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Bromination: Introducing bromine at the 5-position of 2-methoxypyridine.
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Diethoxymethylation: Protecting the 4-position with a diethoxymethyl group using a reagent like diethyl acetals under acidic conditions .
Synthesis of 5-Bromo-2-methoxypyridine
A foundational step involves preparing 5-bromo-2-methoxypyridine (CAS 13472-85-0), as detailed by Huaihua Jinxin New Materials Co., Ltd. :
Procedure:
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Reactants: 2,5-Dibromopyridine (47 g), NaOH (8 g), methanol (200 mL).
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Conditions: Reflux for 5 hours.
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Workup: Methanol removal, aqueous extraction with dichloromethane, and vacuum distillation.
Diethoxymethylation
While specific details for 5-bromo-4-(diethoxymethyl)-2-methoxypyridine are unavailable, analogous diethoxymethylations employ:
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Reagents: Ethyl orthoformate and acid catalysts (e.g., p-TsOH).
Applications in Research and Industry
Pharmaceutical Intermediates
Pyridine derivatives are pivotal in drug discovery. The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation critical in kinase inhibitors and antiviral agents. For example, HDAC inhibitors featuring pyridine moieties demonstrate nanomolar activity against leukemia cells .
Agrochemical Development
The diethoxymethyl group may enhance lipid solubility, improving the bioavailability of herbicides or fungicides. Similar compounds are explored for crop protection agents targeting fungal cytochrome P450 enzymes .
Future Directions and Challenges
Synthetic Optimization
Current methods for related compounds achieve high yields (>95%), but scalability and cost-effectiveness remain challenges. Flow chemistry or catalytic diethoxymethylation could improve efficiency .
Biological Screening
Despite its potential, no published studies directly assess 5-bromo-4-(diethoxymethyl)-2-methoxypyridine’s bioactivity. Collaborations with pharmaceutical firms could explore its utility in targeted therapies.
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